molecular formula C8H18S2Se B14369781 Ethane, 1,1'-selenobis(2-(ethylthio)- CAS No. 90053-43-3

Ethane, 1,1'-selenobis(2-(ethylthio)-

Cat. No.: B14369781
CAS No.: 90053-43-3
M. Wt: 257.3 g/mol
InChI Key: SSLKSGITTFFKBL-UHFFFAOYSA-N
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Description

Ethane, 1,1'-selenobis(2-(ethylthio)-) is an organoselenium compound featuring a selenium atom bridging two ethane moieties, each substituted with an ethylthio (-S-C₂H₅) group at the second carbon.

Properties

CAS No.

90053-43-3

Molecular Formula

C8H18S2Se

Molecular Weight

257.3 g/mol

IUPAC Name

1-ethylsulfanyl-2-(2-ethylsulfanylethylselanyl)ethane

InChI

InChI=1S/C8H18S2Se/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3

InChI Key

SSLKSGITTFFKBL-UHFFFAOYSA-N

Canonical SMILES

CCSCC[Se]CCSCC

Origin of Product

United States

Preparation Methods

Theoretical Background

One of the most effective approaches for preparing organoselenium compounds involves the use of sodium selenide (Na2Se) as a key reagent. This method utilizes the nucleophilic character of the selenide anion to form carbon-selenium bonds.

Preparation Protocol

Based on established synthetic protocols for similar selenium compounds, the following method could be applied to synthesize ethane, 1,1'-selenobis(2-(ethylthio)-:

  • Generation of sodium selenide:

    • Sodium borohydride (15 mmol) and selenium powder (15 mmol) are placed in a 100 ml round-bottomed flask
    • 15 ml water is added
    • The mixture is allowed to react under confined conditions for 20 minutes followed by uncovered reaction for 2.5 minutes
  • Addition of appropriately functionalized precursors:

    • A suitable precursor such as 2-(ethylthio)ethyl tosylate (15 mmol) dissolved in 20 ml acetonitrile is added to the reaction mixture
    • The reaction is conducted at 75°C under confined conditions for 2 hours

This approach allows for the selective formation of carbon-selenium bonds under relatively mild conditions, minimizing side reactions and maximizing yield.

Mechanochemical Synthesis Approach

Theoretical Foundation

Recent advances in green chemistry have led to the development of mechanochemical methods for synthesizing organoselenium compounds. This approach avoids extensive use of solvents and often proceeds under milder conditions.

Synthetic Procedure

For the mechanochemical synthesis of ethane, 1,1'-selenobis(2-(ethylthio)-, the following procedure can be employed:

  • In a stainless-steel jar (1.5 mL) with a stainless-steel ball (6 mm diameter):

    • Magnesium turnings (0.2 mmol, 4.8 mg)
    • Selenium powder (0.2 mmol, 16.0 mg)
    • An appropriate halogenated precursor such as 2-(ethylthio)ethyl bromide (0.4 mmol)
    • LiCl (0.3 mmol, 12.7 mg)
    • THF (liquid-assisted grinding, 1.1-1.6 µL/mg)
  • The jar is closed and placed in a ball mill (e.g., Retsch MM 400) operating at 30 Hz for 15-30 minutes.

  • After grinding, the mixture is eluted from silica gel with ethyl acetate, the solvent removed by vacuum distillation, and the product purified by rapid column chromatography.

This mechanochemical approach offers several advantages:

  • Reduced solvent usage
  • Shorter reaction times
  • Milder reaction conditions
  • Potentially higher yields due to more efficient mixing

Selenium Dioxide-Based Synthesis

Reaction Principles

Another potential approach for synthesizing organoselenium compounds involves selenium dioxide as the selenium source. This method has been successfully applied to prepare various selenium-containing compounds.

Experimental Procedure

Based on established protocols for similar compounds, the synthesis of ethane, 1,1'-selenobis(2-(ethylthio)- could be performed as follows:

  • In a suitable reaction vessel:

    • Add 2-(ethylthio)ethanol (first precursor)
    • Add selenium dioxide in a molar ratio of 0.25-0.9 relative to the precursors
    • Add a base with a pKb value in the range 8-11 (e.g., pyridine) as both solvent and base
  • Adjust the reaction temperature to 20-90°C (preferably 30-80°C) and maintain for 1-24 hours (optimally 2-10 hours)

  • The product is then isolated using standard purification techniques such as column chromatography.

This method may require optimization of reaction conditions to favor the formation of the desired product over potential byproducts such as diselenides or oxidized species.

Synthesis via Selenium Electrophiles

Mechanistic Considerations

The use of electrophilic selenium reagents represents another viable approach for preparing organoselenium compounds. This method exploits the electrophilic character of certain selenium species to form carbon-selenium bonds.

Synthetic Method

The synthesis of ethane, 1,1'-selenobis(2-(ethylthio)- via selenium electrophiles could proceed as follows:

  • Preparation of a suitable selenium electrophile:

    • Diselenides can be converted into selenenyl halides, which serve as electrophilic selenium species
  • Reaction with appropriate nucleophiles:

    • The selenium electrophile reacts with a suitable nucleophile, such as a metallated 2-(ethylthio)ethane derivative
    • The reaction typically involves anti-addition that proceeds through a seleniranium ion intermediate
  • Subsequent manipulations:

    • Further transformations may be required to achieve the target compound structure

This approach offers high regio- and stereoselectivity but may require careful control of reaction conditions to prevent side reactions.

Comparative Analysis of Preparation Methods

Each preparation method offers distinct advantages and limitations, as summarized in the following table:

Method Advantages Limitations Expected Yield Range
Sodium Selenide-Based - Mild conditions
- High selectivity
- Scalable
- Sensitive to air and moisture
- Requires handling of toxic selenium reagents
60-85%
Mechanochemical - Reduced solvent usage
- Shorter reaction times
- Environmentally friendly
- Specialized equipment needed
- Scale-up challenges
65-90%
Selenium Dioxide - Single-step process
- Commercial availability of reagents
- Potential oxidation side reactions
- Byproduct formation
50-75%
Selenium Electrophiles - High regio- and stereoselectivity
- Well-established reactions
- Multi-step synthesis
- More complex procedures
55-80%

Purification and Characterization

Following synthesis, ethane, 1,1'-selenobis(2-(ethylthio)- requires appropriate purification and characterization:

Purification Techniques

  • Column chromatography:

    • Stationary phase: Silica gel
    • Mobile phase: Mixture of hexane/ethyl acetate or methylene chloride/ethyl acetate (typical volume ratio 4:1)
  • Recrystallization (if applicable)

Characterization Methods

Complete characterization typically involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy:

    • 1H NMR, 13C NMR, and 77Se NMR are particularly useful for selenium compounds
    • 77Se NMR provides valuable information about the selenium environment within the molecule
  • Mass Spectrometry:

    • Provides molecular weight confirmation and fragmentation pattern analysis
  • Elemental Analysis:

    • Confirms the elemental composition (C, H, S, Se)
  • X-ray Crystallography (if crystalline):

    • Provides definitive structural confirmation

Chemical Reactions Analysis

Ethane, 1,1’-selenobis(2-(ethylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of selenoxides or selenones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of selenides.

    Substitution: The compound can undergo substitution reactions where the ethylthio groups are replaced by other functional groups, depending on the reagents and conditions used.

Scientific Research Applications

Ethane, 1,1’-selenobis(2-(ethylthio)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials, particularly those requiring selenium-containing compounds.

Mechanism of Action

The mechanism of action of Ethane, 1,1’-selenobis(2-(ethylthio)- involves its interaction with molecular targets through its selenium and sulfur atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Ethane, 1,1-bis(ethylthio) (Sulfur Analogue)

  • Molecular Formula : C₆H₁₄S₂
  • Molecular Weight : 150.30 g/mol
  • CAS No.: 14252-42-7
  • Structure : Two ethylthio groups attached to the same ethane carbon.
  • Boiling Point : 458–460 K (reported at 347 bar pressure) .
  • Key Features : Acts as a dithioacetal, commonly used in organic synthesis for protecting carbonyl groups.

Ethane, 1,1'-oxybis[2-methoxy] (Oxygen Analogue)

  • Molecular Formula : C₆H₁₄O₃
  • Molecular Weight : 134.17 g/mol
  • CAS No.: 111-96-6
  • Structure : Oxygen bridge connecting two ethane units with methoxy (-OCH₃) groups.
  • Thermodynamic Data : Includes enthalpy of vaporization (ΔvapH = 45.1 kJ/mol) and entropy values in liquid/gas phases .
  • Applications : Solvent and intermediate in polymer production.

Ethane, 1,1'-oxybis[2-(ethylthio)] (Oxygen-Bridged Ethylthio Derivative)

  • Molecular Formula : C₆H₁₄O S₂ (inferred)
  • Structure : Oxygen bridge with ethylthio substituents.
  • Relevance : Highlighted in durian volatile compounds, contributing to sulfurous aromas .

Ethane, 1,1'-seleninylbis- (Selenium-Oxygen Hybrid)

  • Molecular Formula : C₄H₁₀OSe
  • CAS No.: 17696-75-2
  • InChIKey : KAOBURQXEDTXMX-UHFFFAOYSA-N
  • Structure : Selenium-oxygen bridge in a smaller ethane framework .
  • Reactivity : Likely more reactive than sulfur analogs due to selenium’s electrophilicity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Bridge Atom Key Substituents Boiling Point (K) Applications
Ethane, 1,1'-selenobis(2-(ethylthio)- C₆H₁₄S₂Se (inferred) ~228.3 (estimated) N/A Se 2-(ethylthio) Data unavailable Organic synthesis, potential bioactivity
Ethane, 1,1-bis(ethylthio) C₆H₁₄S₂ 150.30 14252-42-7 None 1,1-bis(ethylthio) 458–460 Protecting groups, flavor chemistry
Ethane, 1,1'-oxybis[2-methoxy] C₆H₁₄O₃ 134.17 111-96-6 O 2-methoxy N/A Solvent, polymer intermediate
Ethane, 1,1'-thiobis- C₄H₁₀S₂ 122.25 352-93-2 S None N/A Sulfur chemistry studies

Key Research Findings

Reactivity Trends : Selenium bridges (as in the target compound) exhibit higher electrophilicity compared to sulfur or oxygen analogs, facilitating nucleophilic substitutions .

Thermal Stability : Sulfur-bridged compounds like 1,1-bis(ethylthio)ethane demonstrate moderate thermal stability (boiling point ~458 K), while selenium analogs are expected to decompose at lower temperatures due to weaker Se-C bonds .

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